4-Chloro-5-(trifluoromethyl)pyridin-2-amine
Description
4-Chloro-5-(trifluoromethyl)pyridin-2-amine is a halogenated pyridine derivative featuring a chloro group at position 4, a trifluoromethyl group at position 5, and an amine group at position 2. Its molecular formula is C₆H₄ClF₃N₂, with a molecular weight of 196.56 g/mol . The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable intermediate in medicinal chemistry and agrochemical synthesis. It is listed by suppliers like CymitQuimica (discontinued) and is utilized in synthesizing kinase inhibitors, such as IKKα inhibitors, where it acts as a key building block .
Properties
IUPAC Name |
4-chloro-5-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF3N2/c7-4-1-5(11)12-2-3(4)6(8,9)10/h1-2H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNUCYMYJBXSLLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1N)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227581-65-8 | |
| Record name | 4-chloro-5-(trifluoromethyl)pyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine can be achieved through several methods. One common approach involves the chlorination and fluorination of picoline. This method typically includes the following steps :
Chlorination: Picoline is chlorinated using chlorine gas to introduce chlorine atoms into the pyridine ring.
Fluorination: The chlorinated intermediate is then fluorinated using a fluorinating agent such as trifluoroacetic acid or a similar reagent to introduce the trifluoromethyl group.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include the use of specialized equipment for handling reactive gases and maintaining precise temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-(trifluoromethyl)pyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation or sodium borohydride for reduction.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Organic Synthesis
4-Chloro-5-(trifluoromethyl)pyridin-2-amine serves as a crucial building block in the synthesis of more complex organic molecules. Its ability to participate in nucleophilic substitution reactions allows for the formation of various derivatives. For instance, it is frequently used in Suzuki-Miyaura coupling reactions to create biaryl compounds, which are significant in pharmaceuticals and materials science .
Pharmaceutical Development
The compound has been investigated for its potential therapeutic effects, particularly in the development of new antibiotics and anti-cancer agents. Its structural similarity to known bioactive compounds enables it to inhibit specific enzymes crucial for bacterial survival, such as phosphopantetheinyl transferases (PPTases). Research has shown that derivatives of this compound exhibit submicromolar inhibition of bacterial PPTases without affecting human counterparts, highlighting their potential as selective antibacterial agents .
Agrochemicals
In agrochemical applications, this compound is utilized for developing pesticides and herbicides. The trifluoromethyl group is known to enhance the biological activity of agrochemicals by improving their lipophilicity and stability against environmental degradation .
Case Study 1: Antibacterial Activity
A study focused on the optimization of pyridine derivatives led to the discovery of compounds that inhibit bacterial growth effectively. The advanced analogue ML267 demonstrated significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) when tested at sublethal doses. This underscores the compound's potential in treating resistant bacterial infections .
Case Study 2: Synthesis of Complex Molecules
In synthetic chemistry, researchers have successfully employed this compound as a precursor for synthesizing complex heterocyclic compounds. By utilizing palladium-catalyzed reactions, chemists have been able to produce various derivatives that exhibit enhanced pharmacological properties compared to their parent compounds .
Mechanism of Action
The mechanism of action of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The compound is compared to structurally related pyridine and pyrimidine derivatives, focusing on substituent positions, functional groups, and applications. Key analogs include:
Key Observations
Positional Isomerism :
- The 4-chloro-5-CF₃ isomer (target compound) vs. 6-chloro-5-CF₃ (CAS 79456-28-3) demonstrates how substituent placement affects electronic distribution. The 4-chloro group in the target compound may deactivate the pyridine ring toward electrophilic substitution compared to the 6-chloro analog, altering reactivity in coupling reactions .
Functional Group Diversity :
- The nitrile group in 2-chloro-6-CF₃-pyridine-4-carbonitrile (CAS 1361852-29-0) introduces a reactive site for further functionalization, unlike the amine in the target compound .
Complex Derivatives :
- Compounds like (2-Chloro-5-CF₃-phenyl)-benzoimidazol-2-yl-amine (EP 1 926 722 B1) integrate the pyridine-amine moiety into larger heterocyclic systems, targeting kinases or GPCRs .
Physicochemical Properties
- Reactivity : The 2-amine group in the target compound facilitates nucleophilic substitution or coupling reactions, as seen in its use to synthesize pyrrolo[2,3-d]pyrimidines .
Biological Activity
4-Chloro-5-(trifluoromethyl)pyridin-2-amine is a pyridine derivative notable for its diverse biological activities and potential applications in medicinal chemistry and agriculture. This article explores its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring with a chlorine atom at the 4-position and a trifluoromethyl group at the 5-position. Its molecular formula is CClFN, which contributes to its unique reactivity and biological properties.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antibacterial Activity : The compound has shown potential in inhibiting bacterial enzymes essential for survival, particularly targeting phosphopantetheinyl transferases (PPTases). This mechanism is crucial in bacterial cell viability, making it a candidate for developing new antibacterial agents against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) .
- Antifungal Properties : Studies suggest that derivatives of this compound can exhibit fungicidal activity, making it useful in agricultural applications for crop protection against diseases like corn rust .
- Selective Antichlamydial Activity : Certain derivatives have demonstrated selective inhibition against Chlamydia trachomatis without affecting host cell viability, highlighting their potential as therapeutic agents .
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Nucleophilic Substitution Reactions : Utilizing appropriate nucleophiles to replace halogen atoms in substituted pyridines.
- Functionalization of Pyridine Derivatives : Employing trifluoromethylation techniques to introduce the trifluoromethyl group at the desired position on the pyridine ring.
These methods facilitate the efficient production of the compound and its derivatives for further research and application.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features. The presence of electron-withdrawing groups like trifluoromethyl enhances its potency against various biological targets. SAR studies have indicated that modifications to the pyridine ring can significantly affect the compound's antibacterial and antifungal activities .
Table 1: Structure-Activity Relationships of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Chloro-4-(trifluoromethyl)pyridin-2-amine | Similar trifluoromethyl and chloro groups | Antibacterial |
| 3-Chloro-4-(trifluoromethyl)pyridin-2-amine | Chlorine at a different position | Distinct antibacterial activity |
| 4-Fluoro-5-(trifluoromethyl)pyridin-2-amine | Fluorine instead of chlorine | Varying reactivity profiles |
Case Studies
- Antibacterial Screening : In a high-throughput screening assay, compounds derived from this compound were evaluated for their ability to inhibit Sfp-PPTase. Notably, an advanced analogue demonstrated submicromolar inhibition with no cytotoxic effects on human cells .
- Fungicidal Activity Assessment : Research into pyrimidinamine derivatives revealed that those incorporating this compound exhibited significant antifungal properties, suggesting its potential role in developing new agricultural fungicides .
- Chlamydial Infection Studies : Compounds based on this scaffold showed selective inhibition of Chlamydia growth without harming host cells, indicating their promise as targeted therapies for chlamydial infections .
Q & A
Basic Research Questions
Synthetic Routes and Optimization Q: What are the common synthetic methodologies for preparing 4-chloro-5-(trifluoromethyl)pyridin-2-amine, and how can reaction conditions be optimized to improve yield? A: The synthesis typically involves nucleophilic substitution or halogenation of pyridine precursors. For example, fluorinated pyridines like 3-chloro-5-(trifluoromethyl)pyridin-2-amine (CAS 79456-26-1) are synthesized via selective substitution reactions using trifluoromethylating agents (e.g., Ruppert–Prakash reagent) under controlled temperatures (0–5°C) to minimize side reactions . Optimization strategies include adjusting stoichiometry of reagents (e.g., 1.2–1.5 equivalents of trifluoromethyl source), using catalysts like CuI, and maintaining anhydrous conditions to enhance purity (>95%) .
Structural Characterization Techniques Q: What analytical methods are recommended for confirming the structure of this compound? A: Key techniques include:
- Single-crystal X-ray diffraction (SC-XRD): Resolves bond lengths (e.g., C–Cl = 1.73 Å) and hydrogen-bonding patterns (e.g., N–H⋯N interactions forming cyclic dimers) .
- NMR spectroscopy: NMR identifies trifluoromethyl signals near δ -60 ppm, while NMR shows amine protons at δ 5.2–5.8 ppm .
- Mass spectrometry: High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H] at m/z 211.02 for CHClFN) .
Advanced Research Questions
Mechanistic Insights into Fluorination Reactions Q: How do electronic effects influence the regioselectivity of trifluoromethylation in pyridine derivatives like this compound? A: The electron-withdrawing chlorine atom at position 4 directs trifluoromethylation to position 5 via inductive effects, stabilizing the transition state during nucleophilic attack. Computational studies (DFT) reveal a lower activation energy (~15 kcal/mol) for substitution at position 5 compared to meta positions . Experimental validation uses kinetic isotopic effects (KIE) to confirm rate-determining steps .
Applications in Medicinal Chemistry Q: How is this compound utilized as a pharmacophore in drug discovery, particularly for enzyme inhibition? A: The compound serves as a scaffold for PI3K inhibitors, where the chloro and trifluoromethyl groups enhance binding affinity to ATP pockets. For example, derivatives like 4-chloro-5-(6-(1-(methylsulfonyl)cyclopropyl)-2-morpholinopyrimidin-4-yl)pyridin-2-amine exhibit IC values <10 nM against PI3Kα due to hydrophobic interactions with Val851 and His855 residues . Structure-activity relationship (SAR) studies focus on modifying the pyridine core to improve selectivity .
Crystallographic Analysis of Intermolecular Interactions Q: What intermolecular forces stabilize the solid-state structure of this compound, and how do they affect material properties? A: SC-XRD reveals Cl⋯Cl interactions (3.28 Å) and N–H⋯N hydrogen bonds (2.89 Å), forming a layered lattice. These interactions contribute to thermal stability (mp 287–293°C) and low solubility in polar solvents, critical for designing crystalline APIs . Hirshfeld surface analysis quantifies contact contributions (e.g., H⋯F = 12%, Cl⋯Cl = 8%) .
Toxicological and Environmental Considerations Q: What protocols ensure safe handling and disposal of this compound in laboratory settings? A: Waste must be segregated into halogenated organic containers and treated via incineration (≥1200°C) to avoid releasing toxic HF or chlorinated byproducts. Personal protective equipment (PPE) includes nitrile gloves and fume hoods with HEPA filters . Environmental persistence studies indicate a half-life <30 days in soil under aerobic conditions .
Methodological Challenges
Data Contradictions in Synthetic Yields Q: How can researchers reconcile discrepancies in reported yields (40–85%) for this compound synthesis? A: Variations arise from differences in:
- Purification methods: Column chromatography (silica gel, hexane/EtOAc) vs. recrystallization (ethanol/water) can alter yields by 10–15% .
- Starting material purity: Impurities in precursors (e.g., 3,5-dichloropyridine) reduce effective trifluoromethylation .
- Reaction scale: Milligram-scale reactions often report higher yields due to easier heat dissipation .
Tables
Table 1: Key Physicochemical Properties
| Property | Value | Method/Reference |
|---|---|---|
| Melting Point | 287.5–293.5°C | DSC |
| LogP | 2.8 ± 0.3 | HPLC |
| Solubility (Water) | 0.12 mg/mL (25°C) | Shake-flask |
Table 2: Synthetic Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C | Prevents decomposition |
| Catalyst (CuI) | 5 mol% | Accelerates substitution |
| Reaction Time | 12–18 hours | Ensures completion |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
